
VU6012962
Vue d'ensemble
Description
VU6012962 est un composé biodisponible par voie orale qui agit comme un modulateur allostérique négatif du récepteur métabotropique du glutamate 7 (mGlu7), qui pénètre le système nerveux central. Il a une concentration inhibitrice (IC50) de 347 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la modulation des récepteurs métabotropiques du glutamate, qui jouent un rôle crucial dans divers processus neurologiques.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C21H19F3N4O4
- Molecular Weight : 448.4 g/mol
- CAS Number : 2313526-86-0
The compound features a triazole ring, a trifluoromethoxy group, and multiple methoxy functionalities, contributing to its biological activity and potential therapeutic effects.
Metabotropic Glutamate Receptor Modulation
VU6012962 acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is implicated in various neurological disorders, including anxiety and depression. Studies have shown that this compound achieves significant exposure in the central nervous system, with minimum effective doses demonstrating efficacy in preclinical anxiety models .
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit promising antimicrobial properties. This compound has been evaluated for its activity against several bacterial strains. The mechanism of action typically involves the inhibition of critical enzymes or disruption of microbial cell membranes. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values of 5.0 μM and 6.5 μM respectively.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anxiety Models
In a study focused on anxiety-related behaviors in animal models, this compound was administered at varying doses to evaluate its effects on anxiety-like behaviors. Results indicated that the compound significantly reduced anxiety levels compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Pathway | IC50 (μM) | Observations |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 5.0 | Effective against resistant strains |
Antimicrobial | Escherichia coli | 6.5 | Synergistic effects with antibiotics |
Anti-inflammatory | Human cell lines (TNF-alpha) | N/A | Significant reduction in cytokine levels |
CNS Activity | mGluR7 modulation | N/A | Effective in anxiety models at low doses |
Mécanisme D'action
Target of Action
The primary target of VU6012962 is the metabotropic glutamate receptor 7 (mGlu7) . mGlu7 is a member of the group III metabotropic glutamate receptors and plays a crucial role in the central nervous system (CNS), regulating neurotransmission and synaptic plasticity .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGlu7 . This means it binds to a site on the mGlu7 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to its ligand, glutamate . Specifically, this compound reduces the receptor’s response to glutamate, thereby decreasing mGlu7 activity .
Biochemical Pathways
The modulation of mGlu7 activity by this compound impacts several biochemical pathways. As mGlu7 is involved in regulating neurotransmission and synaptic plasticity, this compound can influence these processes . .
Pharmacokinetics
This compound is orally bioavailable and CNS-penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to reach its target receptors in the brain
Result of Action
The modulation of mGlu7 activity by this compound has been shown to decrease anxiety in preclinical models . Specifically, it was found to increase the total time spent in the open arms of an elevated zero maze, a common measure of anxiety-like behavior in rodents .
Analyse Biochimique
Biochemical Properties
VU6012962 is highly selective for mGlu7 versus the other seven mGlu receptor subtypes . It interacts with the mGlu7 receptor, exerting its effects through negative allosteric modulation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a negative allosteric modulator of the mGlu7 receptor . This modulation can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mGlu7 receptor, where it acts as a negative allosteric modulator . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, specifically C57Bl/6J male mice, this compound has been administered at dosages of 1, 3, and 10 mg/kg . At a dose of 3 mg/kg, it increased total time spent in the open arms, indicating a decrease in anxiety. A dose of 10 mg/kg caused a decrease in overall locomotion .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de VU6012962 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent:
Formation de la structure de base: La structure de base est synthétisée en utilisant une série de réactions de condensation et de cyclisation.
Introduction du groupe fonctionnel: Des groupes fonctionnels tels que le trifluorométhoxy, le cyclopropylméthoxy et le méthoxybenzamide sont introduits par des réactions de substitution nucléophile et d'estérification.
Purification: Le produit final est purifié en utilisant des techniques chromatographiques pour atteindre une pureté supérieure à 98%.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:
Synthèse en masse: Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de condensation et de cyclisation.
Purification: Des techniques de chromatographie et de cristallisation à l'échelle industrielle sont utilisées pour purifier le composé.
Contrôle de qualité: Des mesures rigoureuses de contrôle de qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
VU6012962 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Des réactions de substitution nucléophile et électrophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement ultérieurs .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment:
Études neurologiques: Il est utilisé pour étudier la modulation du récepteur métabotropique du glutamate 7, qui est impliqué dans l'anxiété, la dépression et d'autres troubles neurologiques.
Recherche pharmacologique: Le composé est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des modulateurs allostériques négatifs.
Développement de médicaments: This compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs métabotropiques du glutamate
Mécanisme d'action
This compound exerce ses effets en se liant au site allostérique du récepteur métabotropique du glutamate 7. Cette liaison inhibe l'activité du récepteur, conduisant à une diminution des voies de signalisation en aval. Les cibles moléculaires comprennent le récepteur lui-même et les protéines de signalisation associées. L'inhibition du récepteur métabotropique du glutamate 7 entraîne une réduction de la neurotransmission excitatrice, ce qui peut avoir des effets thérapeutiques dans des affections comme l'anxiété et la dépression .
Comparaison Avec Des Composés Similaires
Composés similaires
LY341495: Un autre modulateur allostérique négatif des récepteurs métabotropiques du glutamate.
MPEP: Un antagoniste sélectif du récepteur métabotropique du glutamate 5.
XAP044: Un antagoniste sélectif du récepteur métabotropique du glutamate 7
Unicité
VU6012962 est unique en raison de sa forte sélectivité pour le récepteur métabotropique du glutamate 7 et de sa capacité à pénétrer le système nerveux central. Cela en fait un outil précieux pour étudier les rôles spécifiques de ce récepteur dans divers processus neurologiques .
Activité Biologique
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound that falls under the category of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide can be represented as follows:
This structure features a triazole ring, trifluoromethoxy group, and methoxybenzamide moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can coordinate with metal ions and inhibit enzymes by binding to their active sites. Additionally, the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration. This dual action allows the compound to modulate various biochemical pathways effectively.
1. Antifungal Activity
Research indicates that compounds similar to N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway, similar to established antifungal agents like fluconazole .
Table 1: Antifungal Activity Comparison
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
Compound A | Candida albicans | 0.5 | |
Compound B | Candida parapsilosis | 1.23 | |
N-Triazole | Candida spp. | Varies |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits potent inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways.
Table 2: Antimicrobial Activity
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The effectiveness of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide can be significantly influenced by modifications in its structure. Variations in substituents on the phenyl ring have been shown to alter biological activity dramatically. For instance, increasing electronegativity through fluorine or chlorine substitutions enhances antifungal efficacy due to improved interaction with target enzymes .
Table 3: SAR Insights
Substituent | Biological Activity | Effectiveness |
---|---|---|
Fluorine | Increased activity | High |
Chlorine | Moderate activity | Medium |
Methyl | Decreased activity | Low |
Case Studies
Several studies have documented the efficacy of triazole derivatives similar to N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide in clinical settings:
- Study on Candida spp.: A clinical trial demonstrated that a structurally similar triazole compound showed comparable efficacy to fluconazole in treating systemic candidiasis .
- Antimicrobial Resistance: Another study highlighted the potential of this class of compounds in overcoming resistance mechanisms in bacteria that typically render conventional antibiotics ineffective.
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNLJJLZIVCGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []
Q2: What is the significance of this compound's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?
A2: this compound's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that this compound achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.